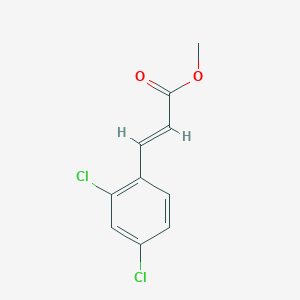

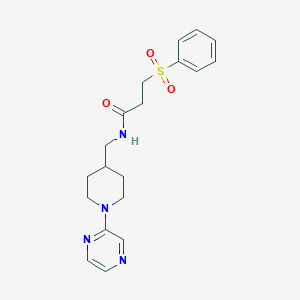

![molecular formula C19H19N5O2 B2799395 2-甲基-N-((2-(2-氧代吡咯烷-1-基)吡啶-4-基)甲基)咪唑并[1,2-a]吡啶-3-甲酰胺 CAS No. 2034524-01-9](/img/structure/B2799395.png)

2-甲基-N-((2-(2-氧代吡咯烷-1-基)吡啶-4-基)甲基)咪唑并[1,2-a]吡啶-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound contains several functional groups including a pyrrolidine ring, a pyridine ring, and an imidazole ring . The pyrrolidine ring is a five-membered ring with one nitrogen atom, which is widely used in medicinal chemistry . The pyridine and imidazole rings are aromatic heterocycles that also have significant roles in medicinal chemistry .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its functional groups. The pyrrolidine ring could contribute to the three-dimensional shape of the molecule due to its non-planarity . The pyridine and imidazole rings would likely contribute to the compound’s aromaticity .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The pyrrolidine ring might undergo reactions at the nitrogen atom or at the carbon atoms adjacent to the nitrogen . The pyridine and imidazole rings might undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the nitrogen atoms might make the compound a base . The aromatic rings might contribute to the compound’s stability and solubility .科学研究应用

Anticancer Properties

The imidazole moiety in this compound has been investigated for its potential as an anticancer agent. Researchers have explored its effects on cell proliferation, apoptosis, and cell cycle regulation. Additionally, its interaction with specific protein targets involved in cancer pathways has been studied .

Anti-Inflammatory Activity

The pyrrolidine ring, along with the imidazole core, contributes to anti-inflammatory properties. By modulating immune responses and inhibiting pro-inflammatory cytokines, this compound may hold promise for treating inflammatory conditions .

Antimicrobial Effects

Studies have shown that derivatives of this compound exhibit antibacterial and antifungal activities. The pyrrolidine ring’s stereochemistry and substituents play a crucial role in determining the spectrum of antimicrobial activity .

Neuroprotective Potential

The imidazole-pyrrolidine scaffold has been explored for its neuroprotective effects. It may enhance neuronal survival, reduce oxidative stress, and mitigate neurodegenerative processes .

GPCR Modulation

Certain derivatives of this compound interact with G protein-coupled receptors (GPCRs). These interactions can influence signaling pathways related to neurotransmission, inflammation, and other physiological processes .

Metabolic Disorders

Researchers have investigated the impact of this compound on metabolic disorders such as diabetes and obesity. Its ability to modulate specific metabolic pathways makes it an interesting candidate for further exploration .

Cardiovascular Applications

The pyrrolidine-imidazole scaffold has been studied for its potential cardiovascular benefits. It may affect blood pressure regulation, vascular tone, and platelet aggregation .

Other Biological Activities

Beyond the mentioned fields, this compound’s diverse pharmacophore may contribute to additional effects, including antiviral properties, enzyme inhibition, and receptor binding .

作用机制

Target of Action

Compounds with similar structures, such as those containing the pyrrolidine ring, have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Mode of Action

The pyrrolidine ring, a common feature in this compound, is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring . This could potentially influence the compound’s interaction with its targets.

Biochemical Pathways

Compounds with similar structures have been reported to have diverse bioactivity, including antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .

Result of Action

Compounds with similar structures have been reported to have diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .

Action Environment

It’s worth noting that the synthesis of similar compounds has been achieved under environmentally benign conditions .

属性

IUPAC Name |

2-methyl-N-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]imidazo[1,2-a]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N5O2/c1-13-18(24-9-3-2-5-15(24)22-13)19(26)21-12-14-7-8-20-16(11-14)23-10-4-6-17(23)25/h2-3,5,7-9,11H,4,6,10,12H2,1H3,(H,21,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMIRIFORQBCXPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C=CC=CC2=N1)C(=O)NCC3=CC(=NC=C3)N4CCCC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methyl-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

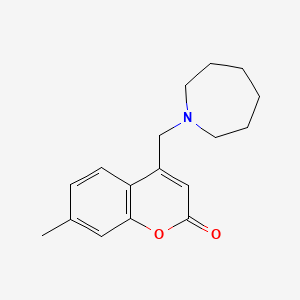

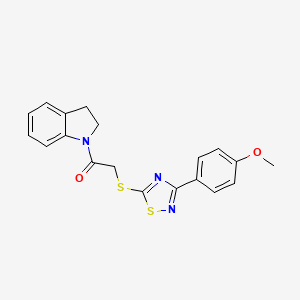

![5-(3-fluorobenzyl)-3-(2-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2799312.png)

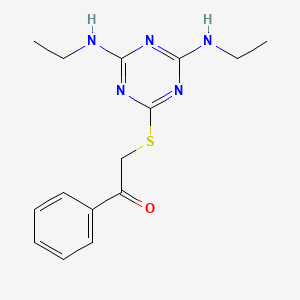

![6-Phenyl-2-[1-(6-propan-2-yloxypyridine-3-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2799314.png)

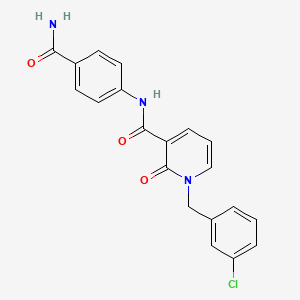

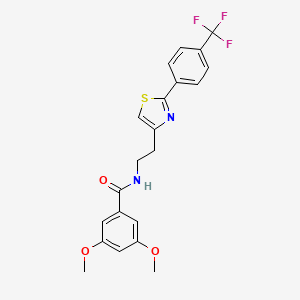

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2799321.png)

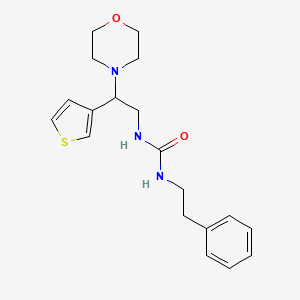

![4-[benzyl(methyl)amino]-N-(2-fluoro-4-methylphenyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2799324.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-3-(methylthio)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2799329.png)

![4-Chloro-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-benzenesulfonamide](/img/structure/B2799330.png)